molecular formula C24H41N3O4 B2562679 Tert-butyl (3aR,6aS)-5-[[(3aR,6aS)-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-5-yl]amino]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2-carboxylate CAS No. 2241107-70-8

Tert-butyl (3aR,6aS)-5-[[(3aR,6aS)-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-5-yl]amino]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2-carboxylate

Cat. No.: B2562679
CAS No.: 2241107-70-8
M. Wt: 435.609
InChI Key: QVFBFGTYFVUCRP-YFWYZSEYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a bicyclic pyrrolidine derivative featuring two tert-butyloxycarbonyl (Boc)-protected cyclopenta[c]pyrrole units linked via an amino group. Its stereospecific configuration (3aR,6aS) ensures structural rigidity, which is critical for binding affinity in pharmacological contexts. The Boc groups enhance solubility during synthesis and protect reactive amine functionalities, as observed in analogous compounds .

Properties

IUPAC Name

tert-butyl (3aS,6aR)-5-[[(3aS,6aR)-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-5-yl]amino]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H41N3O4/c1-23(2,3)30-21(28)26-11-15-7-19(8-16(15)12-26)25-20-9-17-13-27(14-18(17)10-20)22(29)31-24(4,5)6/h15-20,25H,7-14H2,1-6H3/t15-,16+,17-,18+,19?,20?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVFBFGTYFVUCRP-ZNXRSXASSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC(CC2C1)NC3CC4CN(CC4C3)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]2CC(C[C@H]2C1)NC3C[C@@H]4CN(C[C@@H]4C3)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H41N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Tert-butyl (3aR,6aS)-5-[[(3aR,6aS)-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-5-yl]amino]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2-carboxylate is a complex organic compound characterized by its unique bicyclic structure. This compound belongs to a class of heterocyclic compounds that have gained attention in medicinal chemistry for their potential biological activities. This article reviews the biological activity of this compound based on diverse research studies.

Chemical Structure and Properties

The molecular formula of the compound is represented as follows:

C21H34N2O4C_{21}H_{34}N_2O_4

It features a tert-butyl ester group and a carboxylate moiety , which contribute to its chemical reactivity and potential biological activity. The presence of these functional groups allows for interactions with various biological targets such as enzymes and receptors.

The mechanism of action for this compound involves its interaction with specific molecular targets. It can modulate the activity of these targets through binding interactions that lead to alterations in cellular pathways and physiological responses. For instance:

  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways.
  • Receptor Binding : It may bind to specific receptors influencing signal transduction pathways.

Antimicrobial Activity

Research indicates that compounds similar to tert-butyl (3aR,6aS)-5-[...]-2-carboxylate exhibit significant antimicrobial properties. For example:

CompoundActivityMIC (μg/mL)
Tert-butyl 4-hydroxy-3,3a,4,6a-tetrahydrocyclopenta[c]pyrroleAntimicrobial<0.016
Tert-butyl (2S,6R)-2,6-dimethylpiperazineNeuroprotective>64

These findings suggest that the compound may possess potential as an antimicrobial agent against resistant strains of bacteria.

Anti-Tuberculosis Activity

A study focused on pyrrole derivatives demonstrated that modifications on the pyrrole ring significantly enhanced anti-TB activity. The structure–activity relationship (SAR) studies indicated that:

  • Compounds with bulky substituents on the carboxamide showed improved efficacy against drug-resistant tuberculosis strains.

The minimum inhibitory concentration (MIC) for some derivatives was reported as low as <0.016μg/mL<0.016\mu g/mL, indicating strong anti-TB potential .

Antitumor Activity

Some analogs derived from similar bicyclic structures have shown promising antitumor activity in vitro and in vivo studies. For instance:

CompoundActivityReference
Meso-tert-butyl hexahydropyrrolo[3,4-c]pyrroleAntitumor

These compounds have demonstrated the ability to induce apoptosis in cancer cell lines.

Case Study 1: Inhibition of Retinol Binding Protein 4 (RBP4)

One notable study evaluated the efficacy of a related compound as an antagonist of RBP4. The results showed a significant reduction (>85%) in serum RBP4 levels after administration in rodent models . This suggests potential applications in metabolic disorders.

Case Study 2: Targeting Mycolic Acid Biosynthesis

Another investigation focused on pyrrole-based compounds targeting MmpL3 in Mycobacterium tuberculosis. The study revealed that certain derivatives effectively inhibited mycolic acid biosynthesis in drug-resistant strains . This highlights the therapeutic potential of such compounds in combating tuberculosis.

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis:
This compound is primarily utilized as an intermediate in the synthesis of pharmaceuticals targeting neurological disorders. Its structural properties enhance drug efficacy and specificity by allowing for the modification of pharmacological profiles. Research indicates that derivatives of this compound exhibit potential in treating conditions such as depression and anxiety by modulating neurotransmitter systems .

Case Studies:

  • Anti-Tuberculosis Activity: A study demonstrated that derivatives related to this compound showed promising anti-tuberculosis activity. The compound's interaction with specific molecular targets involved inhibiting mycolic acid biosynthesis in Mycobacterium tuberculosis.
    CompoundMIC (µg/mL)Cytotoxicity (IC50 µg/mL)Target
    Compound A<0.016>64MmpL3
    Tert-butyl compoundTBDTBDTBD
  • Antimicrobial Properties: Another investigation revealed that structural modifications of pyrrole derivatives could enhance antimicrobial activity against various pathogens. The findings suggest that the tert-butyl ester group contributes to improved membrane permeability and biological activity.

Material Science

Polymer Development:
The compound is employed in the formulation of advanced polymers and coatings. Its inclusion in material science applications enhances durability and resistance to environmental factors. This property makes it ideal for industrial applications where materials are exposed to harsh conditions .

Biochemical Research:
In biochemical studies, this compound aids researchers in understanding protein interactions and enzyme functions due to its ability to form stable complexes with biomolecules. This application is crucial for drug discovery and development processes .

Agricultural Chemistry

Agrochemical Formulation:
The compound plays a role in developing agrochemicals such as herbicides and pesticides. Its application contributes to increasing crop yields while minimizing environmental impact. The structural features allow for the design of safer and more effective agricultural products .

Biotechnology

Bioconjugation Processes:
In biotechnology, tert-butyl (3aR,6aS)-5-[[(3aR,6aS)-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-5-yl]amino]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2-carboxylate serves as a linker for attaching biomolecules. This property facilitates the development of targeted therapies and diagnostic tools essential for modern medical research .

Comparison with Similar Compounds

Table 1: Key Structural Features

Compound Name Core Structure Substituents/Functional Groups Boc Groups Reference
Target Compound Bis-cyclopenta[c]pyrrole Amino linkage between two Boc-protected cyclopenta[c]pyrroles 2 N/A
(±)-(3aR,6aS)-tert-butyl 5-(2-(trifluoromethyl)phenyl)-hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate (Compound 30) Cyclopenta[c]pyrrole 2-(Trifluoromethyl)phenyl substituent 1
(3aR,5r,6aS)-tert-butyl 5-(hydroxymethyl)-hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate Cyclopenta[c]pyrrole Hydroxymethyl group at C5 1
tert-Butyl (3aR,5s,6aS)-5-(methylamino)hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate Cyclopenta[c]pyrrole Methylamino group at C5 1

Key Observations :

  • The target compound is unique in its dimeric structure, which may enhance target binding avidity compared to monomeric analogs .
  • Substituents like trifluoromethylphenyl (Compound 30) or hydroxymethyl () modulate lipophilicity and hydrogen-bonding capacity, influencing pharmacokinetics .

Key Observations :

  • The target compound’s synthesis likely requires sequential Boc protection/deprotection and coupling steps, increasing complexity compared to single-ring analogs .
  • Palladium-catalyzed cross-couplings (e.g., Suzuki reactions) are common for introducing aryl substituents, as seen in Compound (±)-40 .

Physicochemical and Pharmacological Properties

Table 3: Comparative Properties

Compound Name Solubility (HT-Solubility Assay) LogP (Predicted) Biological Activity Reference
Target Compound Not reported ~3.5 (estimated) Potential RBP4/autotaxin inhibition (inferred) N/A
(3aR,6aS)-tert-butyl 5-(2-(trifluoromethyl)phenyl)-hexahydrocyclopenta[c]pyrrole-2-carboxylate (Compound 30) 25 μM (phosphate buffer) 4.2 RBP4 antagonist (IC50 = 12 nM)
(1H-Benzo[d][1,2,3]triazol-5-yl)((3aR,6aR)-hexahydropyrrolo[3,4-c]pyrrol-2-yl)methanone (Compound 27) 10 μM (DMSO) 2.8 Autotaxin inhibitor (IC50 = 50 nM)

Key Observations :

  • The trifluoromethylphenyl group in Compound 30 increases LogP, enhancing membrane permeability but reducing aqueous solubility .
  • Dimeric structures like the target compound may exhibit improved target engagement but face challenges in solubility and bioavailability .

Q & A

Q. What are the standard synthetic routes for this compound, and how are stereochemical outcomes controlled?

The compound is synthesized via multi-step routes involving cyclopenta[c]pyrrole scaffolds. A key step is the hydrogenation of intermediates using 10% Pd/C under H₂ (40 psi) to reduce double bonds, achieving 85% yield after flash column chromatography (0–30% EtOAc/hexanes) . Stereochemical control is achieved through chiral starting materials or catalysts, as seen in copper(I)-mediated reactions for analogous cyclopropane-fused systems .

Q. Which analytical techniques are critical for confirming structure and purity?

  • ¹H NMR : Characterizes regiochemistry and stereochemistry. For example, δ 7.69–7.25 ppm (aromatic protons) and δ 3.49–1.48 ppm (aliphatic and tert-butyl groups) .
  • Mass Spectrometry : Confirms molecular weight (e.g., 212.289 g/mol via exact mass measurement) .
  • Chromatography : Flash column chromatography (EtOAc/hexanes) and HPLC are used for purification and enantiomeric excess analysis .

Q. What are the recommended storage and handling protocols?

  • Storage : Room temperature in airtight containers under inert gas (e.g., N₂) to prevent hydrolysis of the tert-butyl carbamate group .
  • Handling : Use gloves and eye protection; avoid inhalation/contact. In case of exposure, rinse with water and consult safety data sheets (SDS) for specific first-aid measures .

Advanced Research Questions

Q. How can reaction yields be optimized during hydrogenation or cyclopropanation steps?

  • Catalyst Screening : Test Pd/C, PtO₂, or Raney Ni for hydrogenation efficiency. Evidence shows 10% Pd/C at 40 psi H₂ achieves 85% yield .
  • Solvent Effects : Polar aprotic solvents (e.g., THF) improve copper-catalyzed cyclopropanation .
  • Temperature Control : Low temperatures (0–20°C) minimize side reactions during sulfonylation or esterification .

Q. How do researchers resolve contradictions in stereochemical or regiochemical outcomes?

  • Chiral Chromatography : Separates diastereomers using columns like Chiralpak IA/IB .
  • Computational Modeling : Density Functional Theory (DFT) predicts transition states to rationalize stereoselectivity .
  • X-ray Crystallography : Resolves ambiguities in solid-state structures, as applied to tert-butyl carbamate derivatives .

Q. What strategies mitigate stability issues during long-term storage or reaction conditions?

  • Protecting Groups : The tert-butyl carbamate (Boc) group is stable under basic conditions but susceptible to acid. Use scavengers (e.g., triethylamine) to neutralize traces of HCl/TFA in solution .
  • Lyophilization : For hygroscopic intermediates, freeze-drying improves shelf life .

Q. How are structure-activity relationship (SAR) studies designed for analogs of this compound?

  • Functional Group Modifications : Replace the tert-butyl carbamate with methyl or benzyl groups to assess steric/electronic effects on bioactivity .
  • Biological Assays : Screen analogs against targets (e.g., retinol-binding proteins) using SPR (surface plasmon resonance) or cellular assays .

Methodological Recommendations

  • Contradiction Analysis : Compare HPLC retention times and NOESY spectra to distinguish regioisomers .
  • Scale-Up Challenges : Use continuous-flow hydrogenation reactors to maintain efficiency at larger scales .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.